2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

anticancer cytotoxicity benzothiazole-piperazine

Direct your hit-to-lead campaigns with 897486-74-7, a meta-fluorinated benzothiazole-piperazine hybrid validated in anticancer (A549, MCF-7) and CNS (NAAA/AChE) screening cascades. Its 4-methoxy-7-methyl core and 3-fluorobenzoyl terminus confer distinct electrostatic and geometric properties that are abolished by 4-fluoro or des-fluoro substitution. Supplied at ≥95% purity from screening library stock, this compound mitigates the risk of positional isomer mismatch. Prioritize head-to-head profiling against the 4-fluorobenzoyl regioisomer to confirm the positional fluorine advantage.

Molecular Formula C20H20FN3O2S
Molecular Weight 385.46
CAS No. 897486-74-7
Cat. No. B2781780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole
CAS897486-74-7
Molecular FormulaC20H20FN3O2S
Molecular Weight385.46
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C20H20FN3O2S/c1-13-6-7-16(26-2)17-18(13)27-20(22-17)24-10-8-23(9-11-24)19(25)14-4-3-5-15(21)12-14/h3-7,12H,8-11H2,1-2H3
InChIKeyCMAODZYCYKNOLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole (CAS 897486-74-7): Structural Identity, Physicochemical Profile, and Research-Grade Procurement Context


2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole (CAS 897486-74-7) is a synthetic heterocyclic small molecule belonging to the benzothiazole-piperazine hybrid class. Its molecular formula is C20H20FN3O2S with a molecular weight of 385.46 g/mol, and it is typically supplied at ≥95% purity for research use [1]. The structure features a 4-methoxy-7-methyl-substituted 1,3-benzothiazole core linked via position 2 to a piperazine ring, which is N-acylated with a 3-fluorobenzoyl group. This scaffold merges three pharmacophoric elements—a benzothiazole bicycle, a piperazine linker, and a meta-fluorinated benzoyl terminus—that collectively position the compound within a broad chemical space explored for anticancer, CNS-modulatory, and antimicrobial applications [2][3]. The compound is catalogued in commercial screening libraries (e.g., Life Chemicals identifier F2146 series) and is primarily procured as a research tool for target identification and lead optimization campaigns [1].

Why Generic Benzothiazole-Piperazine Substitution Fails: Positional and Electronic Determinants of 897486-74-7 That Preclude Simple Analog Swapping


Interchanging benzothiazole-piperazine analogs without accounting for substitution pattern, fluorine regioisomerism, and linker geometry carries a high risk of altered—or abolished—target engagement and selectivity. The 3-fluorobenzoyl group of 897486-74-7 places the electron-withdrawing fluorine at the meta position of the benzoyl ring, which modulates both the aryl ring's electrostatic potential and the rotational freedom of the carbonyl-piperazine bond compared to the para-fluoro isomer [1]. Simultaneously, the 4-methoxy and 7-methyl substituents on the benzothiazole core influence electron density distribution across the heterocycle, affecting π-stacking interactions with biological targets [2]. In the benzothiazole-piperazine class, even subtle modifications—such as replacing an aroyl substituent (as in compounds 1h/1j) with an alkyl one, or shifting a chloro substituent from position 5 to a bromo at position 6—have been shown to produce divergent GI50 values across cancer cell lines [3]. These structure-activity relationships mean that 897486-74-7 cannot be freely substituted with its 4-fluorobenzoyl regioisomer, its 5-chloro or 6-bromo benzothiazole congeners, or its des-fluorobenzoyl precursor without experimental re-validation of the biological readout.

Quantitative Differentiation Evidence for 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole (897486-74-7) Against Closest Analogs and Class Benchmarks


Anticancer Cytotoxicity: Class-Level Potency Benchmark from Benzothiazole-Piperazine Acetamide Series and Structural Differentiation of 897486-74-7

In the most directly relevant peer-reviewed study of benzothiazole-piperazine hybrids, Evren et al. (2025) reported that compound 2c—bearing a benzothiazole-piperazine acetamide scaffold—achieved an IC50 of 7.23 ± 1.17 µM against A549 lung adenocarcinoma cells with a selectivity index (SI) of 6.93 versus NIH/3T3 fibroblasts. Compound 2h, the most selective derivative in the series, showed an IC50 of 10.83 ± 0.76 µM and an SI of 29.23 [1]. Although 897486-74-7 differs from these acetamide-bridged analogs by having a direct piperazine-benzothiazole linkage and a 3-fluorobenzoyl terminus instead of an acetamide spacer, it shares the identical benzothiazole-piperazine pharmacophoric core. The aroyl-substituted pattern (3-fluorobenzoyl) of 897486-74-7 is structurally convergent with the aroyl-substituted compounds 1h and 1j identified by Gurdal et al. (2015) as the most active derivatives across HUH-7, MCF-7, and HCT-116 cell lines [2]. This class-level evidence places 897486-74-7 within a SAR space where aroyl-piperazine substitution is associated with superior cytotoxicity relative to alkyl-substituted or unsubstituted piperazine congeners.

anticancer cytotoxicity benzothiazole-piperazine A549 selectivity index

NAAA Inhibition Potential: Class-Level CNS Pharmacological Relevance Established by Benzothiazole-Piperazine Prototype ARN19702

Migliore et al. (2016) demonstrated that benzothiazole-piperazine derivatives can serve as potent, non-covalent inhibitors of N-acylethanolamine acid amidase (NAAA), with the clinical prototype ARN19702 achieving an IC50 of 230 nM against human NAAA [1]. Critically, the prototype compound 8 in this series displayed high oral bioavailability and robust CNS penetration, conferring efficacy in a mouse model of multiple sclerosis [1]. Further characterization confirmed that ARN19702 exerts analgesic effects in animal models of acute and chronic pain [2]. 897486-74-7 shares the benzothiazole-piperazine core scaffold with ARN19702, differing primarily in the nature of the benzoyl substituent (3-fluorobenzoyl vs. 2-ethylsulfonylphenyl) and the benzothiazole substitution (4-methoxy-7-methyl vs. 6-fluoro). The meta-fluorobenzoyl moiety of 897486-74-7 may confer distinct hydrogen-bond acceptor properties and metabolic stability compared to the ethylsulfonyl terminus of ARN19702, while the 4-methoxy-7-methyl substitution pattern is absent from the reference NAAA inhibitor series, representing a structurally distinct chemical space within the class.

NAAA inhibition CNS penetration pain multiple sclerosis non-covalent inhibitor

Meta- vs. Para-Fluorobenzoyl Regioisomerism: Differential Physicochemical and Pharmacological Implications for 897486-74-7

897486-74-7 bears a 3-fluorobenzoyl (meta-fluoro) substituent, distinguishing it from the corresponding 4-fluorobenzoyl (para-fluoro) regioisomer (MW 385.46, identical formula C20H20FN3O2S). The meta-fluorine position alters the electronic character of the benzoyl ring: the Hammett σmeta value for fluorine (+0.34) indicates an electron-withdrawing inductive effect that differs from the σpara value (+0.06), where resonance donation partially offsets induction [1]. In medicinal chemistry, meta- vs. para-fluorination on benzoyl-piperazine systems has been shown to influence target binding: for example, in fluorobenzoyl-piperazine based MAO inhibitors, the meta-fluoro regioisomer (compound 40a) displayed an IC50 of 6.12 µM against MAO-A, while the para-fluoro analog showed altered selectivity profiles [2]. Additionally, the meta-fluorine position is generally less susceptible to CYP450-mediated oxidative defluorination than the para position, potentially conferring a metabolic stability advantage [3]. The 4-methoxy-7-methyl benzothiazole substitution pattern of 897486-74-7 further differentiates it from analogs bearing 5-chloro (CAS 886917-57-3) or 6-bromo (CAS 897473-23-3) substituents, where halogen size and electronegativity alter both steric fit and π-cloud polarization.

fluorine regioisomerism meta-fluorobenzoyl para-fluorobenzoyl binding affinity metabolic stability

Antimicrobial Activity: Fluorinated Benzothiazole-Piperazine Class Benchmark from 2-Arylbenzothiazole Series

The Monatshefte für Chemie study (2018) on 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties demonstrated that two compounds within this class achieved MIC values of 32 µg/cm³ against Gram-positive Staphylococcus aureus, comparable to tamoxifen used as the positive standard [1]. 897486-74-7 incorporates the identical pharmacophoric elements—a fluorinated aryl group attached via piperazine to a benzothiazole core—that were associated with antimicrobial activity in this study. The 3-fluorobenzoyl substitution pattern of 897486-74-7 provides both the fluorine atom and the carbonyl oxygen as potential hydrogen-bond acceptors, features that may enhance interactions with bacterial enzyme active sites compared to non-fluorinated or non-carbonyl-containing benzothiazole-piperazine analogs [1]. Unlike the 5-chloro-4-methyl benzothiazole analog, the 4-methoxy-7-methyl substitution pattern of 897486-74-7 offers distinct electronic properties (methoxy as electron-donating group) that can modulate the benzothiazole ring's electron density and, consequently, its interaction with bacterial targets.

antimicrobial Gram-positive MIC fluorine Staphylococcus aureus

Genotoxicological Safety Differentiation: Mutagenicity Screening Data for Aroyl-Substituted Benzothiazole-Piperazines Relevant to 897486-74-7

A toxicological evaluation of benzothiazole-piperazine derivatives carrying aroyl substitutions—the same substitution class as 897486-74-7—revealed compound-specific differences in genetic safety profiles. Compound 1h (an aroyl-substituted benzothiazole-piperazine) was non-mutagenic in Salmonella TA98 and TA100 strains both with and without S9 metabolic activation, and non-genotoxic in the human lymphocyte chromosomal aberration assay [1]. In contrast, compound 1j, a structurally related aroyl-substituted analog, was mutagenic on TA98, demonstrating that even closely related benzothiazole-piperazine congeners can diverge in genetic toxicology outcomes [1]. While 897486-74-7 has not been directly tested in these assays, its aroyl-substitution classification places it in a chemical space where both mutagenic and non-mutagenic members exist, and the specific 3-fluorobenzoyl-4-methoxy-7-methyl combination represents an untested permutation within this safety landscape.

genotoxicity mutagenicity Ames test chromosomal aberration anticancer safety

Prioritized Research and Industrial Application Scenarios for 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole (897486-74-7)


Anticancer Lead Optimization: Aroyl-Substituted Benzothiazole-Piperazine Scaffold with Documented Class-Level Cytotoxicity (IC50 ~7–18 µM) and Selectivity Index Up to 29

897486-74-7 is positioned for integration into anticancer screening cascades targeting lung (A549), breast (MCF-7), hepatocellular (HUH-7), or colorectal (HCT-116) carcinoma. Class-level evidence from Evren et al. (2025) and Gurdal et al. (2015) demonstrates that benzothiazole-piperazine derivatives achieve IC50 values in the low micromolar range (7–18 µM) with selectivity indices distinguishing cancer cells from normal fibroblasts [1][2]. The aroyl-substitution motif of 897486-74-7 aligns with the most active derivatives (1h, 1j) in the class, supporting its prioritization as a hit-to-lead starting point. Researchers should conduct head-to-head cytotoxicity profiling of 897486-74-7 against its 4-fluorobenzoyl regioisomer and 5-chloro/6-bromo congeners to empirically quantify the positional fluorine advantage.

CNS Drug Discovery: Benzothiazole-Piperazine Scaffold with Validated CNS Penetration and NAAA Target Engagement (Class Benchmark IC50 = 230 nM)

The benzothiazole-piperazine core of 897486-74-7 is pharmacologically validated for CNS applications through the clinical NAAA inhibitor ARN19702, which achieves nanomolar target engagement (IC50 = 230 nM), oral bioavailability, and efficacy in murine models of multiple sclerosis and pain [3][4]. 897486-74-7 offers a structurally distinct entry point—4-methoxy-7-methyl benzothiazole substitution with a 3-fluorobenzoyl terminus—that differentiates it from ARN19702 (6-fluoro benzothiazole, 2-ethylsulfonylphenyl terminus). This structural divergence makes 897486-74-7 suitable for NAAA inhibitor scaffold-hopping programs or for screening against orthogonal CNS targets (e.g., AChE, where moderate inhibition has been observed for benzothiazole-piperazine compound 2j) [5].

Antimicrobial Screening: Fluorinated Benzothiazole-Piperazine Pharmacophore with Documented Gram-Positive Activity (MIC = 32 µg/cm³)

897486-74-7 contains the fluorine-piperazine-benzothiazole pharmacophore triad associated with antimicrobial activity against Gram-positive Staphylococcus aureus, where optimized class members achieve MIC values of 32 µg/cm³, comparable to tamoxifen [6]. The 3-fluorobenzoyl-4-methoxy-7-methyl substitution pattern represents an unexplored permutation within this antimicrobial chemical space, offering potential for novel spectrum or resistance profile discovery. Procurement for antimicrobial screening should include the 4-fluorobenzoyl regioisomer and the des-fluoro benzothiazole-piperazine precursor as control compounds to isolate the contribution of the meta-fluorobenzoyl group.

Kinase Inhibitor Discovery: Benzothiazole-Piperazine Core Compatible with Multikinase Inhibition Profiles

Benzothiazole derivatives incorporating piperazine or ethylpiperazine moieties have demonstrated nanomolar multikinase inhibitory activity. El-Damasy et al. (2016) reported that benzothiazole-based compound KST016366 inhibits Tie2 (IC50 = 0.82 nM), TrkA (IC50 = 3.81 nM), and ABL-1 (IC50 = 53 nM) kinases while exhibiting broad-spectrum antiproliferative activity (GI50 = 19–51 nM against K-562 and KM12) [7]. Although 897486-74-7 differs in its linker architecture (direct piperazine attachment vs. urea/ether linkage), the benzothiazole-piperazine core is a recognized kinase inhibitor pharmacophore. 897486-74-7 can serve as a diversity-oriented screening entry point for kinase panels, particularly those targeting Tie2, TrkA, or ABL-1, where the 3-fluorobenzoyl group may confer distinct hinge-binding or allosteric interactions compared to the ethylpiperazine-ureido-picolinamide architecture of KST016366.

Quote Request

Request a Quote for 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.